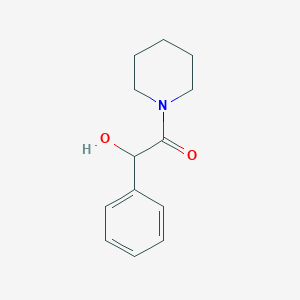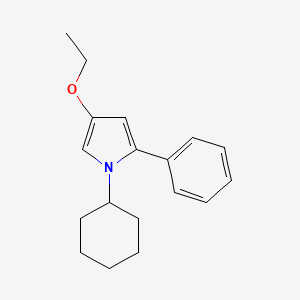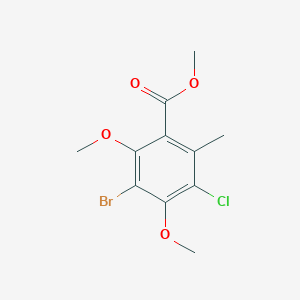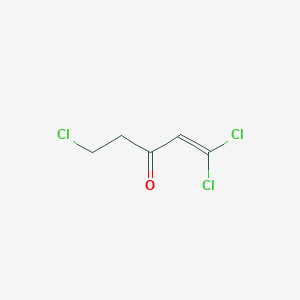
3,5-Di-tert-butylbenzene-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butylbenzene-1,2-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzene-1,2-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-Di-tert-butylbenzene-1,2-diol.
Thionation Reaction: The hydroxyl groups (-OH) of the diol are converted to thiol groups (-SH) using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butylbenzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The disulfide form can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
Chemistry: 3,5-Di-tert-butylbenzene-1,2-dithiol is used as a ligand in coordination chemistry, forming complexes with various metals. It is also employed in the synthesis of sulfur-containing organic compounds.
Biology: In biological research, this compound is used to study the redox behavior of thiol groups and their role in biological systems. It serves as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: While specific medical applications are limited, the compound’s thiol groups make it a potential candidate for developing thiol-based drugs or antioxidants.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylbenzene-1,2-dithiol primarily involves its thiol groups. These groups can undergo redox reactions, forming disulfides and participating in thiol-disulfide exchange reactions. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox balance in chemical and biological systems.
Comparison with Similar Compounds
3,5-Di-tert-butylbenzene-1,2-diol: The precursor to 3,5-Di-tert-butylbenzene-1,2-dithiol, containing hydroxyl groups instead of thiol groups.
3,5-Di-tert-butylcatechol: A related compound with hydroxyl groups at the 1 and 2 positions.
3,5-Di-tert-butylbenzyl bromide: A compound with a bromomethyl group at the benzene ring.
Uniqueness: this compound is unique due to the presence of thiol groups, which impart distinct redox properties and reactivity compared to its hydroxyl-containing analogs. This makes it valuable in studies involving sulfur chemistry and redox biology.
Properties
CAS No. |
109082-03-3 |
|---|---|
Molecular Formula |
C14H22S2 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
3,5-ditert-butylbenzene-1,2-dithiol |
InChI |
InChI=1S/C14H22S2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 |
InChI Key |
MRFZCVJSHKARDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S)S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


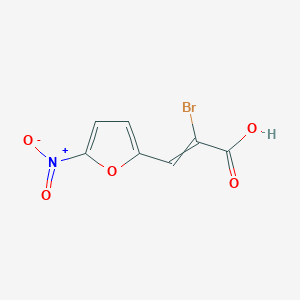
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
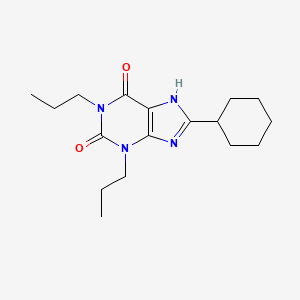
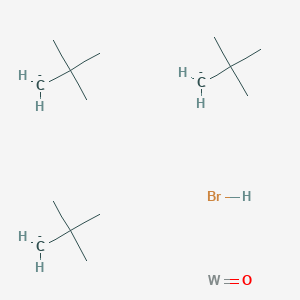
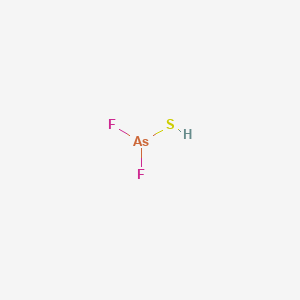
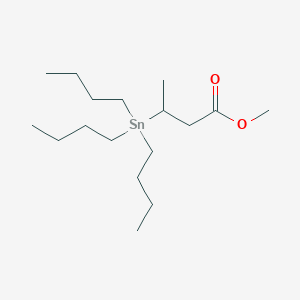
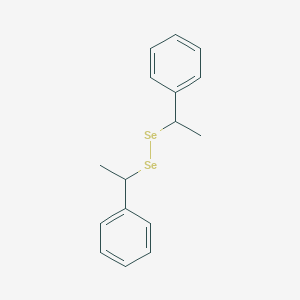
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
